molecular formula C18H18ClN3O3 B13457693 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol

2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol

Cat. No.: B13457693
M. Wt: 359.8 g/mol
InChI Key: XBVNCOUKUQRSRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 3-chloroquinoxaline with 3,5-dimethoxyaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorine position .

Mechanism of Action

The mechanism of action of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . Additionally, these compounds may interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A compound with antimicrobial properties.

    Levomycin: An antibiotic with a broad spectrum of activity.

    Carbadox: An antimicrobial agent used in animal feed.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(N-(3-chloroquinoxalin-6-yl)-3,5-dimethoxyanilino)ethanol

InChI

InChI=1S/C18H18ClN3O3/c1-24-14-7-13(8-15(10-14)25-2)22(5-6-23)12-3-4-16-17(9-12)21-18(19)11-20-16/h3-4,7-11,23H,5-6H2,1-2H3

InChI Key

XBVNCOUKUQRSRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N(CCO)C2=CC3=NC(=CN=C3C=C2)Cl)OC

Origin of Product

United States

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